molecular formula C21H18F3N3O3S B2818580 methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1251614-38-6

methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate

Cat. No.: B2818580
CAS No.: 1251614-38-6
M. Wt: 449.45
InChI Key: FQWDOGPRNBLWLU-UHFFFAOYSA-N
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Description

Methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization One common approach is the condensation of an appropriate o-phenylenediamine with a suitable α-ketoester, followed by cyclization to form the benzodiazepine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonate can be employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, leading to more potent and longer-lasting effects. The compound may modulate the activity of neurotransmitter receptors, enzymes, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant activity.

Uniqueness

Methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and metabolic stability compared to other benzodiazepines. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c1-30-20(29)11-15-10-19(27-17-5-3-2-4-16(17)25-15)31-12-18(28)26-14-8-6-13(7-9-14)21(22,23)24/h2-10,25H,11-12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWDOGPRNBLWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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